2-Chloro-4-methylpentane chemical properties
2-Chloro-4-methylpentane chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and spectroscopic data of 2-Chloro-4-methylpentane. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
2-Chloro-4-methylpentane is a halogenated alkane with the chemical formula C₆H₁₃Cl.[1][2] It is also known by its IUPAC name, 2-chloro-4-methylpentane, and has the CAS Registry Number 25346-32-1.[1][2][3][][5] This compound is a colorless liquid at room temperature and is soluble in organic solvents, with limited solubility in water.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of 2-Chloro-4-methylpentane.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃Cl | [1][2][] |
| Molecular Weight | 120.62 g/mol | [1][3][] |
| IUPAC Name | 2-chloro-4-methylpentane | [3][][5][6] |
| CAS Registry Number | 25346-32-1 | [1][2][3][][5] |
| Physical State | Liquid at room temperature | [7] |
| Boiling Point | 113 - 117.7 °C | [2][8] |
| Melting Point | -35.1 °C (estimate) | [2][8] |
| Density | 0.863 g/cm³ | [2] |
| Refractive Index | 1.4093 | [2] |
| Vapor Pressure | 20.6 mmHg at 25°C | [2] |
| Flash Point | 20.8 °C | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.66 - 2.9 | [2][9][10] |
| SMILES | CC(C)CC(C)Cl | [][11] |
| InChI Key | WIMBRKMSNRCNMP-UHFFFAOYSA-N | [1][][11] |
Reactivity and Reaction Mechanisms
As a secondary alkyl halide, 2-Chloro-4-methylpentane is a versatile substrate for various organic reactions, primarily nucleophilic substitution and elimination reactions. The competition between these pathways is influenced by factors such as the nature of the nucleophile/base, solvent, and temperature.
Nucleophilic Substitution Reactions (S_{N}1 and S_{N}2)
2-Chloro-4-methylpentane can undergo both S_{N}1 and S_{N}2 reactions.
-
S_{N}2 Pathway : This pathway is favored by strong, weakly basic nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry at the chiral center.
-
S_{N}1 Pathway : This pathway is favored in the presence of weak nucleophiles and polar protic solvents, which can stabilize the intermediate secondary carbocation. The formation of a carbocation can lead to racemization if the starting material is chiral.
Elimination Reactions (E2)
When treated with a strong, sterically hindered base, 2-Chloro-4-methylpentane can undergo an E2 elimination reaction to form alkenes. The major product is typically the more substituted alkene, following Zaitsev's rule.
Experimental Protocols
While specific, detailed experimental protocols for every reaction of 2-Chloro-4-methylpentane are extensive, this section provides a general methodology for its synthesis.
Synthesis of 2-Chloro-4-methylpentane via Hydrochlorination of 4-Methyl-2-pentene (B213027)
This procedure is based on the general principle of electrophilic addition of HCl to an alkene.
Materials:
-
4-Methyl-2-pentene
-
Anhydrous Hydrogen Chloride (gas or in a suitable solvent like ether)
-
Anhydrous diethyl ether (as solvent, optional)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 4-methyl-2-pentene in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution with continuous stirring. Alternatively, a solution of HCl in ether can be added dropwise.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, quench any remaining HCl by washing the solution with a cold, dilute sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of 2-Chloro-4-methylpentane. The following is a summary of expected spectral features based on data available from public databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The proton on the carbon bearing the chlorine atom (C2) is expected to be the most downfield signal (highest chemical shift) due to the deshielding effect of the chlorine. The methyl groups will appear as doublets or a singlet depending on their position and coupling with neighboring protons.
-
¹³C NMR : The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the chlorine (C2) will have the most downfield chemical shift among the sp³ hybridized carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloro-4-methylpentane will exhibit characteristic absorption bands for C-H and C-Cl bonds. Strong C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region.[1]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope of chlorine. The ratio of the M⁺ to M+2 peak intensities will be approximately 3:1. Common fragmentation patterns for alkyl halides include the loss of the halogen atom and cleavage of the carbon-carbon bonds.[1]
Spectroscopic data for 2-Chloro-4-methylpentane can be accessed through the NIST WebBook and PubChem databases.[1][3]
References
- 1. Pentane, 2-chloro-4-methyl- [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. Pentane, 2-chloro-4-methyl- | C6H13Cl | CID 91415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. CID 91191479 | C6H12Cl- | CID 91191479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-methylpentane | 25346-32-1 | Benchchem [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Pentane, 2-chloro-4-methyl- (CAS 25346-32-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. (2S)-2-chloro-4-methylpentane | C6H13Cl | CID 56985705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-chloro-4-methylpentane [stenutz.eu]
